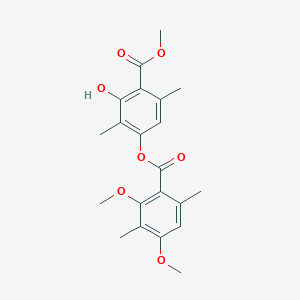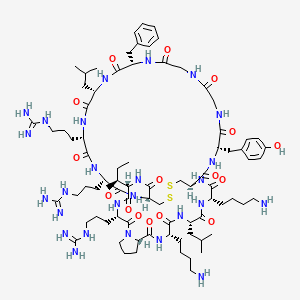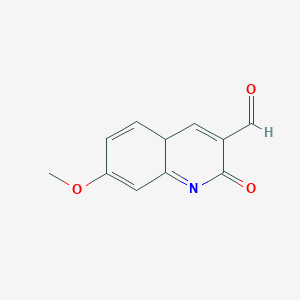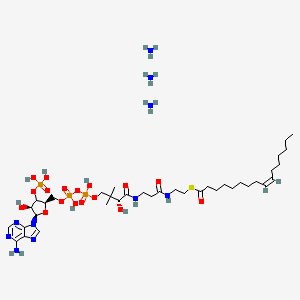
Methyl 4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AcrB-IN-5 is a compound known for its role as an inhibitor of the AcrB efflux pump, which is a key component in the multidrug resistance mechanism of Gram-negative bacteria such as Escherichia coli. Efflux pumps like AcrB expel a wide range of antibiotics out of bacterial cells, thereby reducing the efficacy of these drugs. Inhibitors like AcrB-IN-5 are crucial in combating antibiotic resistance by blocking the action of these pumps, allowing antibiotics to remain effective .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AcrB-IN-5 involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions. The synthetic route often includes:
Formation of the core structure: This involves the creation of a pyranopyridine or similar core through cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of AcrB-IN-5 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
AcrB-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the core structure, enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically derivatives of AcrB-IN-5 with modified functional groups that can enhance or alter its inhibitory activity against the AcrB efflux pump .
Applications De Recherche Scientifique
AcrB-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of efflux pumps and to develop new inhibitors.
Biology: Helps in understanding the role of efflux pumps in bacterial resistance and in developing strategies to combat this resistance.
Medicine: Potentially used in combination with antibiotics to treat infections caused by multidrug-resistant bacteria.
Industry: Can be used in the development of new antibacterial agents and in the pharmaceutical industry to enhance the efficacy of existing antibiotics
Mécanisme D'action
AcrB-IN-5 exerts its effects by binding to the AcrB efflux pump, specifically within the deep binding pocket of the protein. This binding inhibits the pump’s ability to expel antibiotics from the bacterial cell, thereby increasing the intracellular concentration of the antibiotics and enhancing their efficacy. The molecular targets involved include the transmembrane and periplasmic domains of the AcrB protein, which are crucial for its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to AcrB-IN-5 include:
Pyranopyridines: Known for their potent inhibitory activity against AcrB.
Pyridylpiperazines: Another class of compounds that inhibit the AcrB efflux pump.
Imidazole-4,5-dicarboxamide derivatives: These compounds also target the AcrB efflux pump and have shown promising inhibitory activity .
Uniqueness
AcrB-IN-5 is unique due to its high potency and specificity in inhibiting the AcrB efflux pump. Unlike some other inhibitors, AcrB-IN-5 has been shown to be effective even in the presence of certain mutations in the AcrB protein that typically reduce the efficacy of other inhibitors. This makes AcrB-IN-5 a valuable tool in the fight against multidrug-resistant bacterial infections .
Propriétés
Numéro CAS |
81050-84-2 |
|---|---|
Formule moléculaire |
C21H24O7 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
methyl 4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C21H24O7/c1-10-9-15(12(3)18(22)16(10)20(23)27-7)28-21(24)17-11(2)8-14(25-5)13(4)19(17)26-6/h8-9,22H,1-7H3 |
Clé InChI |
WVDQDUDKODKATA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)OC)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)




![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)






